N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)pyridine-3-carboxamide
Descripción
Propiedades
Fórmula molecular |
C15H12N4O2 |
|---|---|
Peso molecular |
280.28 g/mol |
Nombre IUPAC |
N-(3-methyl-4-oxoquinazolin-6-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C15H12N4O2/c1-19-9-17-13-5-4-11(7-12(13)15(19)21)18-14(20)10-3-2-6-16-8-10/h2-9H,1H3,(H,18,20) |
Clave InChI |
XOGGUMOZYYPUKO-UHFFFAOYSA-N |
SMILES canónico |
CN1C=NC2=C(C1=O)C=C(C=C2)NC(=O)C3=CN=CC=C3 |
Origen del producto |
United States |
Métodos De Preparación
Quinazolinone Core Formation
The quinazolinone core is typically synthesized from anthranilic acid derivatives. For example, methyl 2-amino-4-methylbenzoate undergoes cyclization with urea or thiourea under acidic conditions to yield 3-methyl-4-oxo-3,4-dihydroquinazoline-6-carboxylic acid. This intermediate is critical for subsequent functionalization.
Reaction Conditions :
-
Cyclization : Refluxing in acetic acid (110°C, 6–8 hours).
-
Catalyst : Concentrated hydrochloric acid (10 mol%).
-
Yield : 70–75%.
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Acid Chloride Formation | SOCl₂, reflux, 3h | 90% | |
| Amidation | Pyridin-3-amine, Et₃N, DCM, 4h | 85% |
Radical-Mediated Alkylation and Cyclization
A patent (CN111704604B) describes a radical-mediated approach for analogous pyridylquinazolines, adaptable to the target compound.
Chlorination and Radical Initiation
Methyl acetyl (2-methyl-4-substituted-phenyl) carbamate undergoes chlorination using Cl₂ gas in chlorobenzene at 55–60°C with azobisisobutyronitrile (AIBN) as a radical initiator. This introduces a chloromethyl group at position 2.
Optimized Parameters :
Cyclization with Pyridine-3-carbaldehyde
The chlorinated intermediate reacts with pyridine-3-carbaldehyde-derived hydrazone (compound IV) in methanol under basic conditions (Na₂CO₃, 50–55°C). Cyclization forms the quinazolinone scaffold with the pyridine moiety.
Critical Adjustments :
One-Pot Three-Component Assembly
A recent method (ACS JOC 2024) enables rapid synthesis of 3,4-dihydroquinazolines via a domino reaction.
Reaction Components
-
Arenediazonium Salt : Derived from 2-methyl-4-nitroaniline.
-
Nitrile : Pyridine-3-carbonitrile.
-
Bifunctional Aniline : 2-Amino-5-methylbenzoic acid.
Mechanism and Conditions
-
N-Arylnitrilium Formation : The diazonium salt reacts with nitrile at 0–5°C.
-
Nucleophilic Addition : Bifunctional aniline attacks the nitrilium intermediate.
-
Cyclization : Spontaneous ring closure under mild heating (40°C, 2 hours).
Advantages :
Comparative Analysis of Methods
| Method | Steps | Total Yield | Key Advantages | Limitations |
|---|---|---|---|---|
| Multi-Step Synthesis | 4–5 | 60–65% | High purity, scalable | Lengthy, costly reagents |
| Radical-Mediated | 3 | 62–66% | Efficient cyclization | Requires hazardous Cl₂ gas |
| One-Pot Assembly | 1 | 58–62% | Rapid, minimal purification | Lower yield, limited substrate scope |
Optimization Strategies
Solvent Selection
Análisis De Reacciones Químicas
- El Compuesto X experimenta diversas reacciones químicas debido a su estructura única.
- Los tipos comunes de reacciones incluyen:
- Oxidación: SeO₂ (dióxido de selenio) como agente oxidante electrófilo.
- Acilación: Anhídrido succínico u otros agentes acilantes.
Aplicaciones Científicas De Investigación
El Compuesto X encuentra aplicaciones en varios campos:
Química Medicinal: Investigando su potencial como agente antimicrobiano.
Investigación Biológica: Estudiando sus efectos en las vías celulares y los objetivos moleculares.
Industria: Explorando su uso en el desarrollo de fármacos, agroquímicos u otras aplicaciones especializadas.
Mecanismo De Acción
- El mecanismo preciso por el cual el Compuesto X ejerce sus efectos sigue siendo un área activa de investigación.
- Es probable que interactúe con receptores celulares o enzimas específicos, afectando los procesos celulares.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Structural Analogues with Quinazolinone or Quinoline Cores
a. N3-Aryl-1-alkyl-4-oxo-1,4-dihydro-naphthyridine-3-carboxamides
Compounds like N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide (Entry 67 in ) share a carboxamide-linked heterocyclic core but differ in substitution patterns. Key distinctions include:
- Core Heterocycle: The target compound uses a quinazolinone (two nitrogen atoms), whereas Entry 67 employs a naphthyridine (three nitrogen atoms).
b. 3-(2-Cyanopropan-2-yl)-N-(4-methyl-3-((3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)amino)phenyl)benzamide (Entry 8 in )
This compound shares the 3-methyl-4-oxo-quinazolin-6-yl moiety but links it to a benzamide group instead of pyridine-3-carboxamide. The benzamide may reduce solubility compared to the pyridine carboxamide, which has a polar nitrogen atom .
Pyridine-3-carboxamide Derivatives with Complex II Inhibition Activity
lists several pyridine-3-carboxamide-based Complex II inhibitors (e.g., A.3.32–A.3.39), which differ from the target compound in their substituents:
| Compound ID | Substituent on Indan Ring | Key Feature |
|---|---|---|
| A.3.32 | 1,1,3-Trimethylindan-4-yl | Difluoromethyl on pyridine |
| A.3.33 | (3R)-1,1,3-Trimethylindan-4-yl | Chiral center enhances specificity |
| Target Compound | 3-Methyl-4-oxo-quinazolin-6-yl | Quinazolinone core for hydrogen bonding |
Key Differences :
- Biological Target: The compounds in are fungicidal Complex II inhibitors, whereas the target compound’s quinazolinone core is more commonly associated with kinase or antimicrobial targets .
Research Findings and Implications
While direct pharmacological data for N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)pyridine-3-carboxamide are absent in the provided evidence, inferences can be drawn:
- Antimicrobial Potential: Compounds with quinazolinone-pyridine hybrids (e.g., Entry 8 in ) show activity against Staphylococcus aureus (SA), suggesting possible antimicrobial applications .
Q & A
Basic: What are the recommended methods for synthesizing N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)pyridine-3-carboxamide?
Methodological Answer:
The synthesis typically involves a multi-step approach:
Quinazolinone Core Formation : React 6-nitroanthranilic acid with methyl isocyanate under reflux to generate the 3-methyl-4-oxo-3,4-dihydroquinazolin-6-amine intermediate. Reductive amination or nucleophilic substitution is then used to introduce the pyridine-3-carboxamide moiety .
Carboxamide Coupling : Use coupling agents like EDCI/HOBt or PyBOP to conjugate the pyridine-3-carboxylic acid derivative with the quinazolin-6-amine intermediate. Purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) ensures >95% purity .
Key Validation : Confirm intermediates via -NMR (e.g., δ 8.2 ppm for pyridine protons) and LC-MS (expected [M+H] at 338.1).
Basic: How should researchers validate the structural integrity of this compound?
Methodological Answer:
Combine spectroscopic and crystallographic techniques:
- X-ray Diffraction (XRD) : Use SHELXL for refinement to resolve bond angles and torsional strain in the quinazolinone ring. For example, the dihedral angle between quinazolinone and pyridine planes should be ~15–25° .
- Advanced NMR : -NMR DEPT-135 can distinguish carbonyl carbons (C=O at ~168–172 ppm) and aromatic carbons.
- Mass Spectrometry : High-resolution ESI-MS (HRMS) confirms molecular weight within 2 ppm error .
Advanced: How can computational modeling predict the compound’s interaction with biological targets?
Methodological Answer:
Docking Studies : Use AutoDock Vina or Schrödinger Maestro to model binding to kinases (e.g., EGFR). Parameterize the quinazolinone core as a hydrogen bond acceptor and the pyridine carboxamide as a hydrophobic anchor.
MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA) .
Case Study : A 2023 computational study predicted stronger SARS-CoV-2 spike protein binding than remdesivir (ΔG = -9.2 kcal/mol vs. -8.5 kcal/mol) .
Advanced: What experimental strategies resolve contradictions in reported biological activity data?
Methodological Answer:
Contradictions (e.g., IC variability in kinase assays) arise from assay conditions or impurities. Mitigate via:
Standardized Assays : Use ATP-concentration-matched kinase profiling (e.g., Eurofins Panlabs panel).
Orthogonal Validation : Pair biochemical assays (e.g., ADP-Glo™) with cellular proliferation assays (MTT/WST-1).
Impurity Profiling : Quantify byproducts via UPLC-PDA (e.g., detect residual methyl isocyanate at <0.1% ).
Advanced: How does conformational flexibility of the quinazolinone ring affect bioactivity?
Methodological Answer:
The 3-methyl-4-oxo group introduces puckering (Cremer-Pople parameters: θ = 25°, φ = 120°), influencing target binding. Strategies:
- Ring-Constrained Analogs : Synthesize 3-cyclopropyl derivatives to restrict puckering and compare IC values.
- Dynamic NMR : Variable-temperature -NMR (e.g., coalescence temperature ~320 K) quantifies ring-flipping kinetics .
Basic: What purification techniques are optimal for isolating this compound?
Methodological Answer:
- Recrystallization : Use ethanol/water (7:3 v/v) to yield needle-shaped crystals (mp 218–220°C).
- Prep-HPLC : C18 column, 0.1% TFA in HO/ACN gradient (10→90% over 20 min), flow rate 15 mL/min .
- Purity Criteria : ≥98% by HPLC (retention time 8.3 min, λ = 254 nm).
Advanced: What are the implications of substituent variations on the pyridine ring for SAR studies?
Methodological Answer:
Modifications at pyridine C2/C5 positions significantly alter potency:
| Position | Substituent | Effect on IC (EGFR) |
|---|---|---|
| C2 | -F | 2.1 nM (↑ 10-fold vs. parent) |
| C5 | -Cl | 15 nM (↓ solubility) |
| Synthetic Strategy : Introduce halogens via Pd-catalyzed cross-coupling (Suzuki-Miyaura) . |
Advanced: How can researchers validate target engagement in cellular models?
Methodological Answer:
Cellular Thermal Shift Assay (CETSA) : Treat cells with 10 µM compound, lyse, and heat (37–65°C). Quantify stabilized target protein (e.g., EGFR) via Western blot.
Photoaffinity Labeling : Incorporate a diazirine moiety at the pyridine ring, irradiate (365 nm), and identify crosslinked proteins via LC-MS/MS .
Basic: What are the critical stability parameters for long-term storage?
Methodological Answer:
- Storage Conditions : -20°C under argon, desiccated (RH <10%).
- Degradation Pathways : Hydrolysis of the carboxamide bond (t = 6 months in PBS at pH 7.4). Monitor via stability-indicating HPLC .
Advanced: How can researchers address low solubility in aqueous buffers?
Methodological Answer:
- Prodrug Design : Convert carboxamide to a methyl ester (logP reduced by 1.2 units).
- Nanoparticle Formulation : Encapsulate in PLGA-PEG (size 150 nm, PDI <0.2) to enhance bioavailability .
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